molecular formula C19H20N2O3 B2705385 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide CAS No. 2034378-64-6

3-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide

Cat. No.: B2705385
CAS No.: 2034378-64-6
M. Wt: 324.38
InChI Key: HAWWZSXPZNMJQU-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Research into neurokinin-1 (NK1) receptor antagonists has led to the development of compounds with potential applications in treating emesis and depression. For instance, an orally active, water-soluble NK1 receptor antagonist demonstrated high efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).

Synthesis and Biological Activity

The synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating the thiazolo(3,2-a)benzimidazole moiety has been explored. These compounds have shown diverse biological activities, suggesting that similar structures could have pharmaceutical applications (Farag et al., 2011).

Antinociceptive Activity

Compounds derived from (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide have been synthesized and tested for their antinociceptive activity, indicating potential applications in pain management. Some derivatives were found significantly more active than standard drugs in various tests (Önkol et al., 2004).

Synthesis and Antifungal Evaluation

Novel Schiff bases derived from 4-amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol have been synthesized and evaluated for antifungal activity, showcasing the potential of such compounds in antifungal applications. The study highlights the importance of specific substitutions for activity enhancement (Moorthy et al., 2017).

Energetic Materials Development

Research into the stabilization of highly energetic compounds, such as 3,4-di(nitramino)furazan, through the synthesis of nitrogen-rich salts demonstrates applications in materials science, particularly in the development of explosives with promising detonation performance (Tang et al., 2015).

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-18(14(2)24-21-13)7-8-19(22)20-11-15-3-5-16(6-4-15)17-9-10-23-12-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWWZSXPZNMJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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